Glutamic acid gamma-benzyl ester
Overview
Description
Glutamic acid gamma-benzyl ester is an organic compound derived from glutamic acid and benzyl alcohol. It is commonly used in the synthesis of polymers for biological applications, such as drug delivery systems and biodegradable materials . The compound is known for its stability and resistance to enzymatic hydrolysis, making it a valuable tool in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glutamic acid gamma-benzyl ester can be synthesized through the esterification of glutamic acid with benzyl alcohol. The reaction typically involves the use of a condensing agent and a solvent. One common method involves dissolving glutamic acid in tetrahydrofuran (THF) and reacting it with triphosgene at a controlled temperature of 45-55°C. The reaction mixture is then precipitated in a non-polar solvent like hexane to obtain the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Glutamic acid gamma-benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to glutamic acid and benzyl alcohol under acidic or basic conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Glutamic acid and benzyl alcohol.
Substitution: Various substituted glutamic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the ester.
Scientific Research Applications
Glutamic acid gamma-benzyl ester is widely used in scientific research due to its versatility and stability. Some notable applications include:
Mechanism of Action
The mechanism of action of glutamic acid gamma-benzyl ester involves its incorporation into polymers and proteinsThis enables the creation of tailored materials with specific properties, such as biocompatibility and responsiveness to environmental stimuli . The molecular targets and pathways involved depend on the specific application and the functional groups introduced .
Comparison with Similar Compounds
Glutamic acid gamma-benzyl ester is unique due to its stability and resistance to enzymatic hydrolysis. Similar compounds include:
Glutamic acid gamma-methyl ester: Less stable and more prone to hydrolysis.
Aspartic acid beta-benzyl ester: Similar esterification but with aspartic acid, leading to different reactivity and applications
Properties
IUPAC Name |
(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H,15,16);1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZLPPLZPHSRHJ-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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